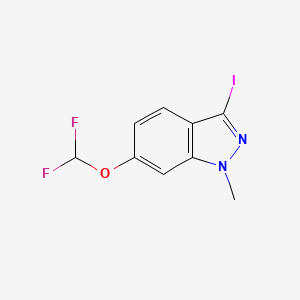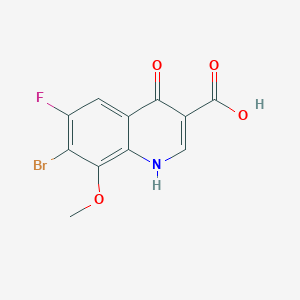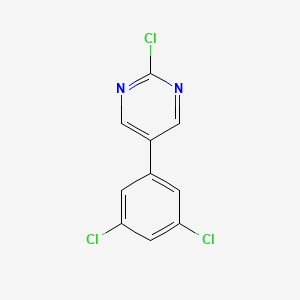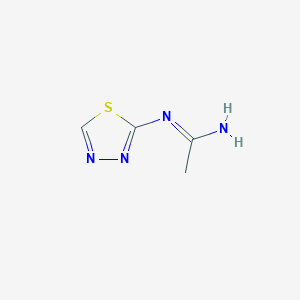![molecular formula C5H4ClN5O B13096405 8-Amino-7-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2(3h)-one CAS No. 15129-01-8](/img/structure/B13096405.png)
8-Amino-7-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Amino-7-chloro-[1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
From 5-chloro or 5-methoxy substituted 3-amino-8-methoxy[1,2,4]triazolo[4,3-c]pyrimidine
- The compound can be synthesized by reacting 5-chloro or 5-methoxy substituted 3-amino-8-methoxy[1,2,4]triazolo[4,3-c]pyrimidine with methanol salts in an alcoholic solvent. The reaction involves a rearrangement and substitution of the methoxy group when the 3-substituent is chlorine .
-
From 2-methoxyethyl acetate
- Starting with 2-methoxyethyl acetate, it is reacted with methyl formate and sodium methoxide to obtain the sodium salt of 3-hydroxy-2-methoxyacrylate. This intermediate is then reacted with methyl isothiourea to form 2,5-dimethoxy-4-hydroxypyrimidine. Subsequent chlorination with phosphorus oxychloride and reaction with hydrazine hydrate yields 2,5-dimethoxy-4-hydrazinopyrimidine. Cyclization with cyanogen bromide and reaction with sodium methoxide produces the final compound .
Industrial Production Methods
Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
-
Reduction
- Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
-
Substitution
- The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, thiols, alkoxides, often in the presence of a base or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
8-Amino-7-chloro-[1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 8-Amino-7-chloro-[1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Pathways Involved: It can modulate pathways related to apoptosis, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine: Similar structure but with methoxy groups instead of chlorine and amino groups.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system but different substituents and biological activities.
Uniqueness
8-Amino-7-chloro-[1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine and amino groups allow for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
15129-01-8 |
|---|---|
Fórmula molecular |
C5H4ClN5O |
Peso molecular |
185.57 g/mol |
Nombre IUPAC |
8-amino-7-chloro-3H-[1,2,4]triazolo[1,5-c]pyrimidin-2-one |
InChI |
InChI=1S/C5H4ClN5O/c6-3-2(7)4-9-5(12)10-11(4)1-8-3/h1H,7H2,(H,10,12) |
Clave InChI |
KUKJEFXPECNHOR-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(C2=NC(=O)NN21)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-3H-spiro[benzofuran-2,4'-piperidin]-3-one hcl](/img/structure/B13096322.png)


![Ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13096337.png)


![4-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096371.png)





![(8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N'-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide](/img/structure/B13096415.png)

